Lactobacillic acid methyl ester
Description
Properties
CAS No. |
112418-57-2 |
|---|---|
Molecular Formula |
C20H38O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
methyl 10-[(1R,2S)-2-hexylcyclopropyl]decanoate |
InChI |
InChI=1S/C20H38O2/c1-3-4-5-11-14-18-17-19(18)15-12-9-7-6-8-10-13-16-20(21)22-2/h18-19H,3-17H2,1-2H3/t18-,19+/m0/s1 |
InChI Key |
HASAQWANQLNRRS-RBUKOAKNSA-N |
Isomeric SMILES |
CCCCCC[C@H]1C[C@H]1CCCCCCCCCC(=O)OC |
Canonical SMILES |
CCCCCCC1CC1CCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Esterification
- Procedure :
- Lactobacillic acid is mixed with methanol in the presence of an acidic catalyst.
- The reaction is carried out at elevated temperatures (85–100°C) to facilitate the esterification process.
- Water formed during the reaction is removed to drive the equilibrium toward ester formation, often using azeotropic distillation or dehydrating agents.
- Advantages :
- High yield with minimal side reactions.
- Straightforward and scalable for industrial purposes.
- Challenges :
Saponification Followed by Esterification
This two-step process involves saponification of triglycerides or fatty acids followed by methylation.
Steps:
- Saponification :
- Fatty acids are treated with sodium hydroxide in aqueous methanol to form their sodium salts.
- The mixture is heated at around 100°C for one hour.
- Acidification and Extraction :
- The saponified mixture is acidified to pH ~2 using hydrochloric acid.
- Free fatty acids are extracted with an organic solvent like chloroform-hexane.
- Esterification :
Catalytic Esterification with Azeotropic Distillation
A more advanced method involves azeotropic distillation to remove water during the reaction.
- Procedure :
- Lactobacillic acid reacts with methanol in the presence of an acidic catalyst (e.g., sulfuric acid).
- Azeotropic agents such as toluene or xylene are added to continuously remove water from the reaction mixture.
- Benefits :
- High purity of the final product due to effective water removal.
- Limitations :
Data Summary Table
| Method | Catalyst/Reagent | Temperature (°C) | Time | Key Advantages | Key Challenges |
|---|---|---|---|---|---|
| Direct Esterification | Sulfuric Acid | 85–100 | ~1 hour | High yield, straightforward | Requires precise control |
| Transesterification | BF$$3$$-CH$$3$$OH | ~100 | 5–15 min | Rapid and efficient | Risk of degradation |
| Saponification + Esterification | NaOH + BF$$3$$-CH$$3$$OH | ~100 | ~1 hour | Releases tightly bound fatty acids | Multi-step process |
| Catalytic Azeotropic Distillation | Sulfuric Acid + Toluene/Xylene | >100 | Variable | High purity product | Equipment intensive |
Notes on Optimization
- Reaction conditions must be carefully optimized to preserve the cyclopropane ring structure in lactobacillic acid.
- Boron trifluoride-based methods are highly effective but require careful handling due to reagent reactivity and potential toxicity.
- Removal of water during esterification is critical for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Lactobacillic acid methyl ester undergoes several types of chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can undergo transesterification with another alcohol to form a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Transesterification: Another alcohol and an acid or base catalyst.
Major Products
Hydrolysis: Lactobacillic acid and methanol.
Reduction: Lactobacillic alcohol.
Transesterification: A different ester and methanol.
Scientific Research Applications
Lactobacillic acid methyl ester has various applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in bacterial cell membranes and its protective effects on bacterial cells.
Medicine: Explored for its potential antimicrobial properties and its role in the gut microbiome.
Industry: Used in the production of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism by which lactobacillic acid methyl ester exerts its effects is primarily related to its incorporation into bacterial cell membranes. The cyclopropane ring in its structure provides stability to the membrane, protecting bacterial cells from environmental stress . Additionally, it may interact with specific molecular targets and pathways involved in bacterial metabolism and growth .
Comparison with Similar Compounds
Comparison with Similar Cyclopropane Fatty Acid Methyl Esters
Structural and Analytical Differences
Table 1: Key Properties of Lactobacillic Acid Methyl Ester and Related Compounds
Key Observations:
- Mass Spectrometry : this compound is distinguished by its molecular ion (m/z 310) and a fragment resulting from cyclopropane ring cleavage (m/z 278) . DHSA methyl ester exhibits analogous fragmentation but at lower m/z values due to its shorter chain .
- Retention Time : In GC, this compound elutes later than DHSA and sterculic acid derivatives due to its longer carbon chain .
- Stability: Unlike sterculic acid methyl ester, which degrades under acidic conditions, this compound remains stable during methanolysis or hydrogenation when prepared with BCl₃-methanol or mild reagents .
Table 2: Detection Methods and Challenges
Methodological Considerations
- Sample Preparation: Use BCl₃-methanol for transesterification to avoid cyclopropane ring destruction . Avoid BF₃-methanol at high temperatures, which can degrade lactobacillic acid .
- Quantification : In meat, CPFAs (lactobacillic + DHSA) are reported as a single entity if concentrations exceed 60 mg/kg fat .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
